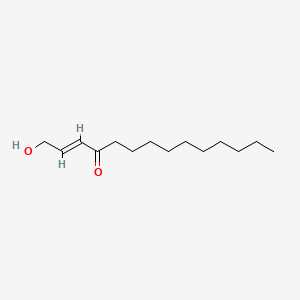
CLINODISIDE A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis methods for compounds similar to Clinodiside A often involve complex chemical reactions and processes. For instance, the synthesis of clinofibrate, an antilipidemic agent, from cyclohexanone demonstrates a multi-step process involving electrophilic substitution and condensation reactions, with an overall yield of 43% (Chen Nian-gen, Liu Xinyong, & Ren Zhao-ping, 2007). Such methodologies might offer insight into the synthesis of Clinodiside A, highlighting the potential for complex reaction schemes to achieve the desired compound.
Molecular Structure Analysis
The analysis of a compound’s molecular structure is crucial for understanding its chemical behavior and properties. For example, the study of monoclinic clinobisvanite BiVO4 provided insights into its electronic structure and optical properties through density functional theory calculations, revealing an intrinsic relationship between structure and properties (Zongyan Zhao, Zhaosheng Li, & Z. Zou, 2011). This approach could be applied to Clinodiside A, where detailed structural analysis might elucidate its chemical and physical behavior.
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound like Clinodiside A involves exploring its reactivity and interactions. The study on nucleophilic addition reactions to nitrilium derivatives and synthesis of closo-dodecaborate-based iminols, amides, and amidines illustrates the complexity of chemical reactions and the formation of various derivatives (J. Laskova et al., 2022). Such research provides a foundation for predicting the chemical properties and reactivity of Clinodiside A by analogy.
Physical Properties Analysis
The physical properties of a compound, including its phase, solubility, melting point, and more, are essential for its characterization and application. Research on the synthesis and modification of clinoptilolite highlighted the impact of synthesis conditions on the physical characteristics of the resulting material (P. Ambrozova, J. Kynický, Tomáš Urubek, & V. Nguyen, 2017). Similar analyses could help determine the optimal conditions for synthesizing Clinodiside A and predict its stability and physical form.
Chemical Properties Analysis
The chemical properties of Clinodiside A, such as its acidity, basicity, reactivity towards other chemicals, and stability, can be inferred from studies on related compounds. For instance, the synthesis and investigation of clinoptilolite-Fe systems with high Cu sorption capacity demonstrate how modifications to the chemical structure can enhance specific properties (M. Doula, 2007). This suggests that careful analysis and modification of Clinodiside A's chemical structure could tailor its properties for specific applications.
Applications De Recherche Scientifique
Botanical and Pharmacological Research
Coptidis Rhizoma, commonly known as Huanglian, has been a subject of significant research due to its extensive usage in traditional Chinese medicine for treating various ailments like bacillary dysentery, diabetes, and eczema. Research has identified 128 chemical constituents in Coptidis Rhizoma, with alkaloids being the characteristic components. These constituents exhibit a wide range of pharmacological effects, including antibacterial, antiviral, antifungal, antidiabetic, anticancer, and cardioprotective effects. Berberine is noted as the most important active constituent and the primary toxic component of Coptidis Rhizoma. Despite the recognition of its potential to treat various diseases, there's a call for more research to understand its clinical effects, toxic constituents, target organs, pharmacokinetics, and to establish quality control criteria for Coptidis Rhizoma and its related medications. Additionally, there's a recommendation to investigate the active constituents other than alkaloids in both raw and processed products of Coptidis Rhizoma (Wang et al., 2019).
Quality Control and Processing Techniques
The traditional Chinese medicine Coptidis rhizoma (CR), known as "Huanglian," has a rich history in medicinal and food applications. Various processing methods have been employed over centuries, and these processed products have been widely used in clinical practice. However, there's a significant gap in the systematic review of its processed products and quality control. The study emphasizes the need to pay more attention to the study of processing technology and quality control with biomarkers. It suggests establishing a quality control mode based on traditional efficacy and bioactive markers as detection indicators (Han et al., 2019).
Mécanisme D'action
Target of Action
Clinodiside A is a compound isolated from the Chinese medicinal herb Clinopodium chinensis
Biochemical Pathways
It is known that the compound is a triterpenoid saponin , a class of compounds known to have various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The exact pathways and their downstream effects influenced by Clinodiside A require further investigation.
Result of Action
Given that it is a triterpenoid saponin , it may have various biological activities, including anti-inflammatory, antioxidant, and anticancer effects
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Clinodiside A involves the coupling of a disaccharide and a trisaccharide unit through a glycosidic bond. The disaccharide unit is synthesized separately and then coupled with the trisaccharide unit to form the final product.", "Starting Materials": [ "Glucose", "Galactose", "Mannose", "Methyl alpha-D-glucopyranoside", "Methyl alpha-D-galactopyranoside", "Methyl alpha-D-mannopyranoside", "Phenyl isothiocyanate", "Triethylamine", "Acetic anhydride", "Sodium borohydride", "Sodium cyanoborohydride", "Methanol", "Chloroform", "Methanesulfonic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Synthesis of disaccharide unit:", "- Methyl alpha-D-glucopyranoside is reacted with phenyl isothiocyanate and triethylamine to form the thiourea derivative.", "- The thiourea derivative is then treated with acetic anhydride and sodium borohydride to form the protected disaccharide unit.", "- The protected disaccharide unit is then deprotected using methanesulfonic acid to obtain the free disaccharide unit.", "Synthesis of trisaccharide unit:", "- Methyl alpha-D-galactopyranoside and methyl alpha-D-mannopyranoside are reacted with sodium cyanoborohydride in methanol to form the protected trisaccharide unit.", "- The protected trisaccharide unit is then deprotected using methanesulfonic acid to obtain the free trisaccharide unit.", "Coupling of disaccharide and trisaccharide units:", "- The free disaccharide unit and trisaccharide unit are coupled using a glycosidic bond in the presence of sodium hydroxide.", "- The resulting product is then purified using column chromatography with chloroform and methanol as eluents.", "- The final product, Clinodiside A, is obtained as a white powder after lyophilization." ] } | |
Numéro CAS |
152580-79-5 |
Nom du produit |
CLINODISIDE A |
Formule moléculaire |
C48H78O18 |
Poids moléculaire |
943.134 |
Origine du produit |
United States |
Q & A
Q1: What analytical methods are commonly used to determine the concentration of Clinodiside A in plant material and pharmaceutical formulations?
A1: High-performance liquid chromatography (HPLC) coupled with various detectors is predominantly employed for Clinodiside A quantification. Two specific examples from the provided research include:
- HPLC with Evaporative Light Scattering Detection (ELSD): This method was deemed suitable for analyzing Clinodiside A in Duanxueliu herb []. Researchers highlighted its rapidity, simplicity, and sensitivity for determining Clinodiside A content in various plant samples.
- HPLC with UV detection: This method, utilizing a wavelength of 250 nm, proved effective for quantifying Clinodiside A in both Clinopodium herb [] and Clinopodium herb drop pills []. The studies emphasized the method's stability, accuracy, and applicability for quality control purposes.
Q2: What is the typical concentration range of Clinodiside A found in Clinopodium plants?
A: One study utilizing HPLC analysis revealed that Clinodiside A content in Clinopodium plants ranged from 0.03% to 0.07% []. This information is valuable for understanding the natural abundance of this compound and could guide cultivation or extraction optimization strategies.
Q3: Can you elaborate on the applications of the described analytical methods for Clinodiside A beyond simply quantifying its presence?
A3: While the primary focus of the provided research is on quantifying Clinodiside A, the described analytical methods have broader applications:
- Quality Control: The established HPLC methods can be implemented for quality control purposes during the production of herbal medicines or extracts containing Clinodiside A [, ]. This ensures consistent product quality and meets regulatory standards.
- Comparative Studies: These methods enable researchers to compare Clinodiside A levels across different plant species, cultivars, or geographical locations []. This information can be valuable for understanding variations in phytochemical profiles and optimizing sourcing strategies.
- Extraction Optimization: By analyzing Clinodiside A content under varying extraction conditions (solvents, temperatures, etc.), researchers can develop and optimize extraction protocols for maximizing yield and purity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




